GSK2982772 - 1622848-92-3

GSK2982772

Catalog Number: EVT-270036
CAS Number: 1622848-92-3
Molecular Formula: C20H19N5O3
Molecular Weight: 377.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(S)-5-benzyl-N-(5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)-1H-1,2,4-triazole-3-carboxamide, known as GSK2982772, is a potent and selective small-molecule inhibitor of receptor-interacting protein kinase 1 (RIPK1). [, , , ] This kinase plays a crucial role in regulating programmed cell death pathways, particularly necroptosis, and is involved in inflammatory responses. [, ] GSK2982772 has been explored in scientific research as a tool to investigate the role of RIPK1 in various cellular processes and disease models. [, , , , ]

Synthesis Analysis

The synthesis of GSK2982772 involves a multi-step process that utilizes a combination of chemical reactions. One reported synthetic route employs a Mitsunobu reaction followed by a nucleophilic aromatic substitution (SNAr) reaction to construct the (S)-3-amino-benzo[b][1,4]oxazepin-4-one core of the molecule. [] The final compound is obtained after further modifications and coupling reactions. The specific details of the synthesis, including reaction conditions, reagents, and yields, can be found in the cited paper.

Molecular Structure Analysis

GSK2982772 features a benzoxazepinone core structure, which is essential for its binding to RIPK1. [, ] The molecule also contains a 1H-1,2,4-triazole-3-carboxamide moiety linked to the benzoxazepinone core via an amide bond. A benzyl group is attached to the chiral center of the benzoxazepinone ring, contributing to its stereospecificity. Structural analysis using techniques such as X-ray crystallography and computational modeling has provided insights into the binding mode of GSK2982772 within the active site of RIPK1. [, ]

Mechanism of Action

GSK2982772 acts by selectively inhibiting the kinase activity of RIPK1. [, , , ] It binds to the ATP-binding pocket of RIPK1, preventing the phosphorylation of downstream substrates and thereby interrupting the signaling cascade associated with necroptosis and inflammation. [, , ] This selective inhibition of RIPK1 kinase activity has been demonstrated in both cellular and in vivo studies. [, , ]

Applications
  • Investigating the role of RIPK1 in inflammatory diseases: GSK2982772 has been used in studies to elucidate the role of RIPK1 in various inflammatory diseases, including psoriasis, rheumatoid arthritis, and ulcerative colitis. [, , , ]

  • Exploring necroptosis pathways: The compound serves as a valuable tool for dissecting the molecular mechanisms underlying necroptosis and its contribution to various pathological conditions. [, , ]

  • Developing novel therapeutic strategies: GSK2982772's ability to inhibit RIPK1 has sparked interest in its potential as a therapeutic agent for treating inflammatory and autoimmune disorders. [, , , ]

  • Target engagement studies: Researchers have developed methods to measure the direct binding of GSK2982772 to RIPK1 in cells and tissues, providing valuable insights into its pharmacokinetic and pharmacodynamic properties. []

  • Evaluating drug combinations: GSK2982772 is being investigated in combination with other therapies, such as cancer immunotherapy, to explore synergistic effects and enhance treatment outcomes. []

Future Directions
  • Exploration of novel drug delivery systems: Developing modified-release formulations of GSK2982772 could improve patient compliance and therapeutic outcomes. [, , , ]

  • Development of more potent and selective RIPK1 inhibitors: Research into designing and synthesizing novel RIPK1 inhibitors with improved potency, selectivity, and pharmacokinetic properties is ongoing. []

  • Investigating the potential for combination therapies: Combining GSK2982772 with other drugs that target different pathways involved in inflammation and cell death could enhance its therapeutic efficacy. []

Necrostatin-1

Compound Description: Necrostatin-1 is a well-known inhibitor of receptor-interacting serine/threonine-protein kinase 1 (RIPK1), often used to study necroptosis. It also exhibits inhibitory activity against indoleamine 2,3-dioxygenase (IDO), an enzyme involved in regulating tumor immunity [].

Relevance: While both Necrostatin-1 and GSK2982772 inhibit RIPK1, a study revealed that Necrostatin-1 could block ferroptosis independently of RIPK1 and IDO inhibition. This suggests that Necrostatin-1 possesses additional biological activities beyond RIPK1 inhibition that distinguishes it from GSK2982772 [].

Necrostatin-1s

Relevance: Similar to Necrostatin-1, Necrostatin-1s were also unable to prevent the decrease in cell viability caused by sulfasalazine, unlike GSK2982772, suggesting a different mode of action []. This further highlights the unique properties of GSK2982772 in its interaction with the ferroptosis pathway.

1-Methyl-D-tryptophan

Relevance: Unlike Necrostatin-1, which can inhibit both RIPK1 and IDO, 1-Methyl-D-tryptophan specifically targets IDO. This compound was used in a study alongside GSK2982772 to investigate the role of IDO inhibition in ferroptosis. The study found that 1-Methyl-D-tryptophan did not protect against sulfasalazine-induced cell death, suggesting that IDO inhibition is not the primary mechanism by which GSK2982772 exerts its effects in this context [].

Sulfasalazine

Compound Description: Sulfasalazine is an anti-inflammatory drug used to treat inflammatory bowel disease (IBD), including ulcerative colitis. It is known to induce ferroptosis in certain cell types [].

Relevance: Sulfasalazine was employed as a ferroptosis inducer in studies investigating the activity of GSK2982772 and other RIPK1 inhibitors. The research revealed that, unlike some other RIPK1 inhibitors, GSK2982772 did not prevent sulfasalazine-induced ferroptosis, suggesting additional mechanisms of action beyond its primary target [].

Erastin

Compound Description: Erastin is a potent and selective ferroptosis inducer that acts by inhibiting the system xc- cystine/glutamate antiporter, leading to glutathione depletion and subsequent accumulation of lipid peroxides [].

Relevance: Similar to Sulfasalazine, Erastin was utilized in research to induce ferroptosis and assess the impact of GSK2982772 on this cell death pathway. Results showed that GSK2982772 did not prevent Erastin-induced cell death, emphasizing the distinct pharmacological profiles of these compounds despite their shared involvement in modulating cell death pathways [].

RSL3

Compound Description: RSL3 is a ferroptosis inducer that directly inhibits glutathione peroxidase 4 (GPX4), a key enzyme responsible for reducing lipid hydroperoxides and protecting cells from ferroptosis [].

Relevance: RSL3 served as another tool compound to induce ferroptosis alongside Sulfasalazine and Erastin in studies exploring the mechanism of action of GSK2982772. Findings indicated that GSK2982772 only partially blocked RSL3-induced cell death, further supporting the notion that its impact on ferroptosis might be context-dependent and involve intricate interactions beyond RIPK1 inhibition [].

Ferrostatin-1

Compound Description: Ferrostatin-1 is a potent and selective inhibitor of ferroptosis. It acts as a radical-trapping antioxidant, preventing the accumulation of lipid peroxides and subsequent cell death [].

Relevance: Ferrostatin-1 was utilized as a positive control for ferroptosis inhibition in studies examining the effects of GSK2982772. The observation that Ferrostatin-1 effectively blocked ferroptosis induced by compounds like Sulfasalazine, while GSK2982772 did not, underscores the distinct mechanisms of action of these compounds [].

Deferoxamine

Compound Description: Deferoxamine is an iron chelator used clinically to treat iron overload. It can also inhibit ferroptosis by limiting the availability of iron, which is required for the Fenton reaction and subsequent generation of reactive oxygen species [].

Relevance: Similar to Ferrostatin-1, Deferoxamine acted as a positive control for ferroptosis inhibition in experiments evaluating GSK2982772. The distinct responses observed between these compounds further highlight the complexity of ferroptosis regulation and the specific pharmacological profile of GSK2982772 [].

Compound 10 (Benzoxazepinone hit)

Compound Description: This compound represents the initial benzoxazepinone hit discovered through DNA-encoded library screening. It exhibited inhibitory activity against RIPK1, serving as the starting point for the development of GSK2982772 [].

Relevance: Compound 10 represents the foundational structure upon which GSK2982772 was developed. Structural modifications were introduced to optimize its potency, selectivity, and pharmacological properties, leading to the discovery of GSK2982772 as a clinical candidate [].

Compound 11 (Novel RIPK1 inhibitor)

Compound Description: This compound belongs to a novel class of RIPK1 inhibitors, designed based on the overlay study between Compound 10 and GSK2982772. It displayed moderate RIPK1 inhibitory activity and was subject to P-glycoprotein (P-gp) mediated efflux [].

Relevance: The development of Compound 11 stemmed from efforts to explore alternative scaffolds for RIPK1 inhibition, leveraging structural insights from GSK2982772. While it exhibited moderate potency, its susceptibility to P-gp efflux highlights the importance of optimizing pharmacokinetic properties during drug development, a challenge that GSK2982772 successfully addressed [].

Compound 22 (Brain-penetrant RIPK1 inhibitor)

Compound Description: Compound 22 represents a highly potent, orally available, and brain-penetrant RIPK1 inhibitor derived from the same chemical series as Compound 11. It demonstrated excellent pharmacokinetic properties and effectively suppressed necroptotic cell death in both mouse and human cells [].

Relevance: Compound 22 highlights the successful optimization of the scaffold explored with Compound 11, resulting in a potent and brain-penetrant RIPK1 inhibitor. Its ability to effectively attenuate disease progression in the mouse experimental autoimmune encephalomyelitis (EAE) model of multiple sclerosis underscores its therapeutic potential in neurological disorders, expanding the potential therapeutic scope of RIPK1 inhibitors beyond the initial focus of GSK2982772 [].

Compound 21 (ZB-R-55)

Compound Description: Compound 21, also known as ZB-R-55, represents a highly potent dual-mode RIPK1 inhibitor designed to occupy both the allosteric and ATP-binding pockets of RIPK1. It exhibited greater potency than GSK2982772, excellent kinase selectivity, favorable oral pharmacokinetics, and demonstrated promising therapeutic effects in a LPS-induced sepsis model [].

Relevance: Compound 21 exemplifies the ongoing development of next-generation RIPK1 inhibitors with improved potency and a multi-targeted approach. Its dual-mode binding and enhanced potency compared to GSK2982772 suggest the potential for increased efficacy and a broader therapeutic window in treating conditions like sepsis [].

Properties

CAS Number

1622848-92-3

Product Name

GSK2982772

IUPAC Name

5-benzyl-N-[(3S)-5-methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl]-1H-1,2,4-triazole-3-carboxamide

Molecular Formula

C20H19N5O3

Molecular Weight

377.4 g/mol

InChI

InChI=1S/C20H19N5O3/c1-25-15-9-5-6-10-16(15)28-12-14(20(25)27)21-19(26)18-22-17(23-24-18)11-13-7-3-2-4-8-13/h2-10,14H,11-12H2,1H3,(H,21,26)(H,22,23,24)/t14-/m0/s1

InChI Key

LYPAFUINURXJSG-AWEZNQCLSA-N

SMILES

CN1C2=CC=CC=C2OCC(C1=O)NC(=O)C3=NNC(=N3)CC4=CC=CC=C4

Solubility

Soluble in DMSO

Synonyms

GSK2982772; GSK-2982772; GSK 2982772.

Canonical SMILES

CN1C2=CC=CC=C2OCC(C1=O)NC(=O)C3=NNC(=N3)CC4=CC=CC=C4

Isomeric SMILES

CN1C2=CC=CC=C2OC[C@@H](C1=O)NC(=O)C3=NNC(=N3)CC4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.